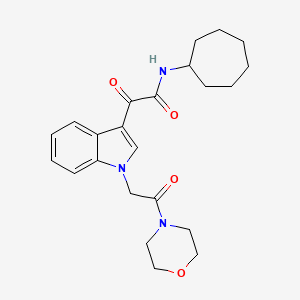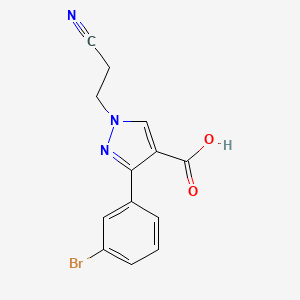
3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various fields such as medicine, industry, or research.
Synthesis Analysis
Synthesis analysis involves understanding the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis process.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. It includes the arrangement of atoms, types of bonds (covalent, ionic, etc.), stereochemistry, and conformation.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, reaction conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, density, molar mass, polarity, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The scientific applications of compounds structurally related to 3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid often revolve around their synthesis and potential as intermediates for further chemical transformations. For instance, studies have highlighted the functionalization reactions of pyrazole derivatives, which lead to the formation of various carboxamides and carboxylate derivatives through interactions with aminophenol derivatives or aminopyridine, showcasing their versatility in organic synthesis (Yıldırım & Kandemirli, 2006). Such reactions are integral for developing compounds with potential applications in medicinal chemistry and material science.
Nonlinear Optical Materials
The search for materials with significant nonlinear optical (NLO) properties is crucial for advancements in photonics and optoelectronics. Compounds related to 3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid have been explored for their NLO properties. For example, novel N-substituted pyrazole derivatives have demonstrated potential as NLO materials, with specific substitutions leading to enhanced nonlinearity, making them candidates for optical limiting applications (Chandrakantha et al., 2013).
Biomedical Applications
Research into pyrazole derivatives extends into the biomedical field, where their synthesis and structural analysis contribute to developing new therapeutic agents. For instance, the electrochemically induced synthesis of certain pyrazole derivatives has shown potential for regulating inflammatory diseases, hinting at their applicability in treating such conditions (Ryzhkova et al., 2020).
Antitumor Activity
The development of antitumor agents is another significant area of research for pyrazole derivatives. Studies have synthesized novel tricyclic lactones with promising inhibitory effects on tumor cell lines, suggesting the potential of pyrazole-based compounds in cancer treatment (Queiroz et al., 2009).
Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the potential hazards it may pose to health and the environment.
Direcciones Futuras
This involves discussing potential future research directions or applications of the compound based on its properties and uses.
Propiedades
IUPAC Name |
3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c14-10-4-1-3-9(7-10)12-11(13(18)19)8-17(16-12)6-2-5-15/h1,3-4,7-8H,2,6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSCPOXWRVEGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C=C2C(=O)O)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(1-benzothiophen-3-yl)acetamide;hydrochloride](/img/structure/B2667094.png)
![3-(methylthio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2667095.png)
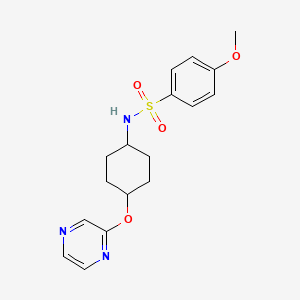

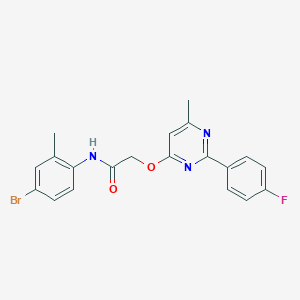
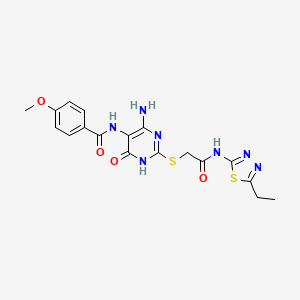
![(E)-3-(furan-2-yl)-N-(6-(N-isopropylsulfamoyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2667102.png)
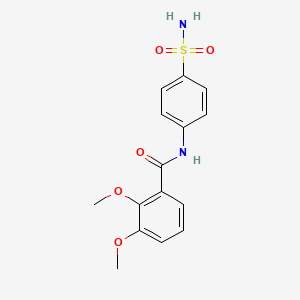
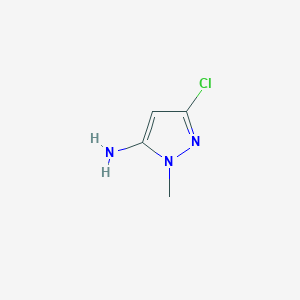
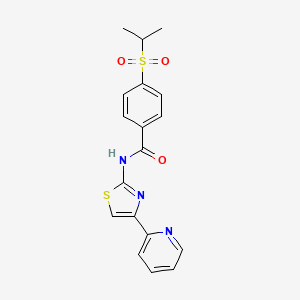
![N-(1-cyanocyclohexyl)-3-[4-(difluoromethoxy)phenyl]-N-methylpropanamide](/img/structure/B2667106.png)
![1-(4-chlorophenyl)-3-(4-ethylphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2667109.png)
![(2-Methylbutyl)(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2667113.png)
